Triethylphosphine gold nitrate
Description
Triethylphosphine gold nitrate (CAS 14243-51-7) is a gold(I) complex featuring a triethylphosphine (PEt₃) ligand and a nitrate (NO₃⁻) counterion. This compound belongs to the family of alkylphosphine-gold complexes, which are characterized by their lipophilic phosphine ligands and diverse biological and catalytic applications.
For instance, nitrate coordination may influence redox behavior or ligand-exchange kinetics compared to chloride or bromide analogues .
Properties
IUPAC Name |
gold(3+);triethylphosphane;trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.Au.3NO3/c1-4-7(5-2)6-3;;3*2-1(3)4/h4-6H2,1-3H3;;;;/q;+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEUOTNJUPKAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AuN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162035 | |
| Record name | Triethylphosphine gold nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14243-51-7 | |
| Record name | Triethylphosphine gold nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014243517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylphosphine gold nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylphosphine gold nitrate can be synthesized through the reaction of gold(I) chloride with triethylphosphine in the presence of a nitrate source. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol. The general reaction is as follows:
AuCl+PEt3+AgNO3→Au(PEt3)NO3+AgCl
where PEt₃ represents triethylphosphine.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the gold(I) center is oxidized to gold(III).
Reduction: The compound can be reduced back to gold(I) from gold(III) using reducing agents such as sodium borohydride.
Substitution: The triethylphosphine ligand can be substituted with other ligands, such as phosphines or thiolates, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various phosphines or thiolates in organic solvents.
Major Products Formed:
Oxidation: Gold(III) complexes.
Reduction: Gold(I) complexes.
Substitution: Gold complexes with different ligands.
Scientific Research Applications
Triethylphosphine gold nitrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its anticancer properties, particularly in the treatment of certain types of cancer by inhibiting thioredoxin reductase, an enzyme involved in cellular redox balance.
Industry: Utilized in the development of advanced materials and nanotechnology, particularly in the synthesis of gold nanoparticles.
Mechanism of Action
The mechanism of action of triethylphosphine gold nitrate involves its interaction with cellular components. In biological systems, the compound can inhibit thioredoxin reductase, leading to an increase in reactive oxygen species and subsequent cell death. This mechanism is particularly relevant in its potential anticancer applications, where the inhibition of thioredoxin reductase disrupts the redox balance in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Structural and Chemical Properties
Key Observations :
- Ligand Effects: The triethylphosphine ligand in gold nitrate increases lipophilicity compared to thiolate ligands in Auranofin, but the nitrate anion introduces polar interactions absent in chloride analogues .
- Stability : Chloro(triethylphosphine)gold(I) exhibits higher thermal stability than nitrate derivatives, likely due to stronger Au–Cl bonding .
Toxicity and Handling
- Triethylphosphine gold chloride requires stringent safety measures (e.g., eye rinsing, ventilation) due to irritancy and toxicity risks .
- Auranofin’s lower toxicity (25% oral absorption) underscores the importance of ligand engineering in mitigating adverse effects .
Chemical Reactions Analysis
Key Observations:
-
Silver nitrate reacts with the chloride precursor in dichloromethane/methanol .
-
The product is isolated in ~79% yield after filtration and solvent removal .
Reactivity with Nucleophiles
Triethylphosphine gold complexes undergo oxidative addition with alkyl halides:
Example Reaction :
This generates a dimethylgold iodide complex .
Critical Findings:
-
Methyl iodide induces rapid reductive elimination of ethane from trimethylgold intermediates .
-
The reaction mechanism involves transient trialkylgold species prone to decomposition .
Interactions with Thallium Reagents
Triethylphosphine gold chloride reacts with thallium(III) compounds:
Reaction :
Similar reactivity is expected for the nitrate derivative .
Biological Activity (Cytotoxicity)
Triethylphosphine gold chloride (Et₃PAuCl) exhibits potent cytotoxicity:
| Parameter | Effect on Hepatocytes | Mitochondrial Impact |
|---|---|---|
| Cellular ATP | Rapid depletion (↓90% in 5 min) | Inhibits state 3 respiration (↓70%) |
| Membrane Potential | Collapse observed | Dissipation of ΔΨ (≥5 μM) |
| Oxygen Consumption | Severe inhibition (↓80%) | Suppressed FCCP-stimulated respiration |
Data sourced from in vitro studies using rat hepatocytes and liver mitochondria .
Redox Reactions
Triethylphosphine gold complexes participate in redox processes:
-
Oxidative Addition :
-
Reductive Elimination :
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
